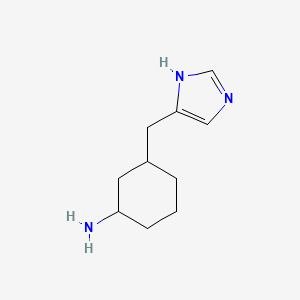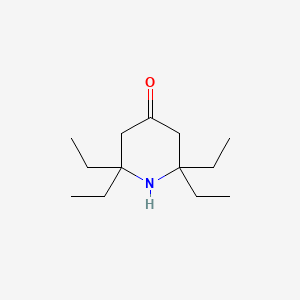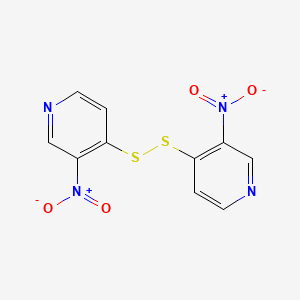![molecular formula C7H11N3 B13944486 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine CAS No. 1174645-29-4](/img/structure/B13944486.png)
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine: is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a fused pyrazole and piperazine ring system, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with piperazine derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable synthesis route that ensures high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include functionalized derivatives that can be further utilized in medicinal chemistry and drug development .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: This compound shares a similar fused ring system but with an additional nitrogen atom in the ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This derivative features a carboxylic acid group, which imparts different chemical properties.
Uniqueness: 4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
1174645-29-4 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H11N3/c1-6-7-2-3-9-10(7)5-4-8-6/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
NSQHZDFFZAESCF-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=NN2CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)





![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
